

An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552

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For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **4-Bromo-2-iodo-6-nitroaniline** (Molecular Weight: 342.92 g/mol). This document is intended for professionals in research, chemical synthesis, and drug development who are interested in the utility of polysubstituted anilines as versatile chemical building blocks.

Chemical and Physical Properties

4-Bromo-2-iodo-6-nitroaniline is a halogenated nitroaniline derivative with the molecular formula $C_6H_4BrIN_2O_2$. Its structure incorporates a bromine atom, an iodine atom, and a nitro group on an aniline scaffold, making it a valuable intermediate for the synthesis of complex organic molecules. While experimental data for some properties of this specific compound are not widely available, a combination of experimental findings for closely related analogs and predicted data provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of **4-Bromo-2-iodo-6-nitroaniline**

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrIN ₂ O ₂	-
Molecular Weight	342.92 g/mol	-
CAS Number	180624-08-2	-
Appearance	Orange solid	[1]
Melting Point	146-147 °C	[1]
Boiling Point (Predicted)	356.7 ± 42.0 °C	[1]
Density (Predicted)	2.418 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-3.25 ± 0.25	[1]
Solubility	Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.	Inferred from analogous compounds[2]
Storage	2-8°C, protect from light	[1]

Synthesis of 4-Bromo-2-iodo-6-nitroaniline

The synthesis of **4-Bromo-2-iodo-6-nitroaniline** can be achieved through the iodination of 4-bromo-2-nitroaniline. The following protocol is a detailed experimental procedure for this transformation.

Experimental Protocol: Synthesis of 4-Bromo-2-iodo-6-nitroaniline

Materials:

- 4-bromo-2-nitroaniline
- Iodine
- Silver (I) sulfate

- Ethanol
- Dichloromethane
- Diethyl ether
- Petroleum ether (40-60)

Procedure:

- To a solution of iodine (17.6 g, 0.0692 mol) dissolved in ethanol (300 mL), add 4-bromo-2-nitroaniline (14.3 g, 0.0659 mol) in a single portion.
- Follow this with the addition of silver (I) sulfate (20.4 g, 0.0659 mol).
- Stir the reaction mixture at room temperature for 18 hours.
- After the reaction is complete, filter the mixture.
- Wash the resulting solid with dichloromethane until all the orange product has dissolved.
- Combine the filtrates and evaporate the solvent under vacuum to obtain a solid.
- Wash the solid with a 1:1 mixture of diethyl ether and 40-60 petroleum ether.
- Filter the solid to yield **4-bromo-2-iodo-6-nitroaniline** as an orange solid (19.8 g, 88% yield).^[1]

Purification: The product can be used in subsequent reactions without further purification.^[1]

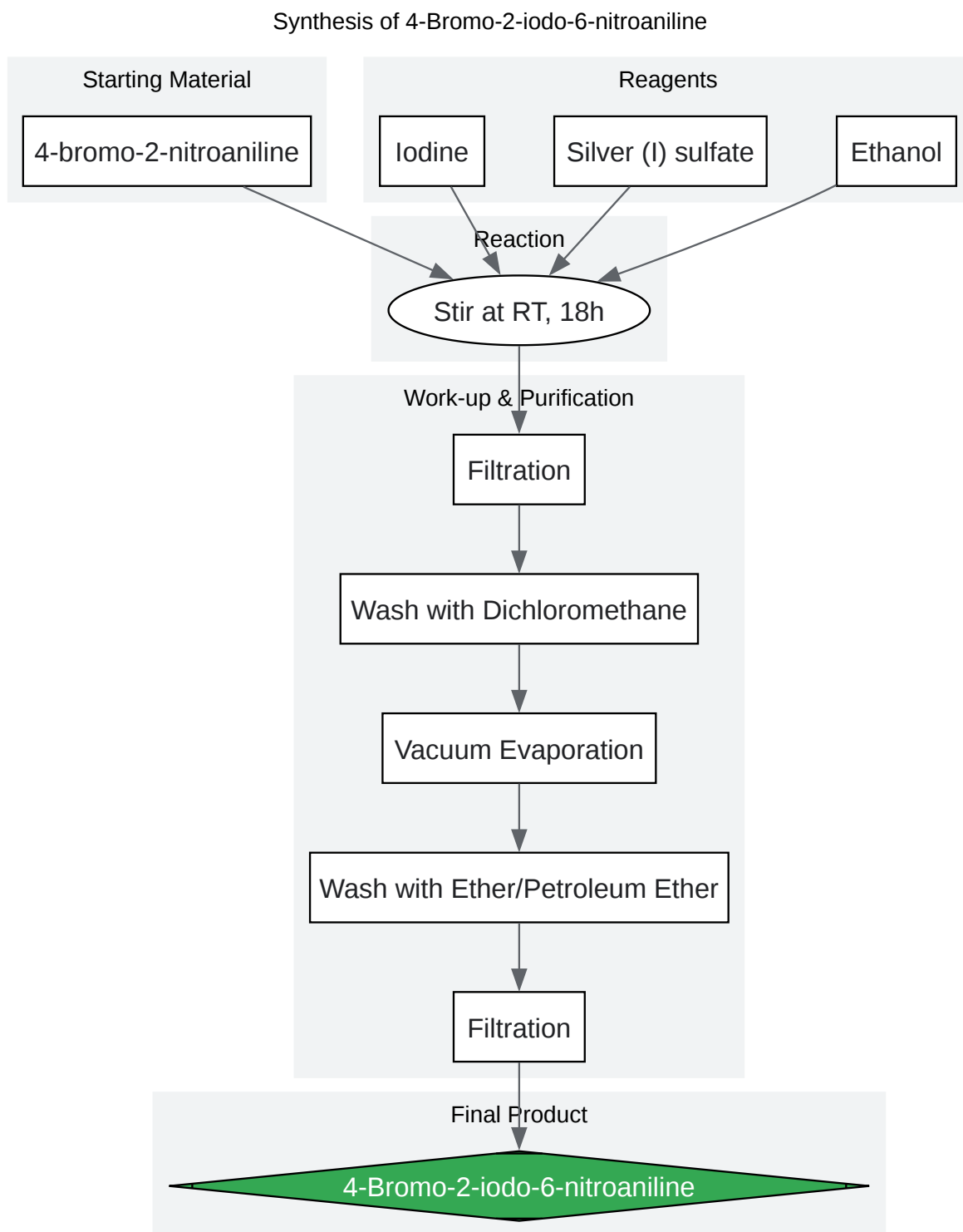
Characterization: The structure of the synthesized **4-Bromo-2-iodo-6-nitroaniline** can be confirmed by ¹H NMR spectroscopy.

¹H NMR Data (400 MHz, CDCl₃):

- δ 8.42 (s, 1H)
- δ 8.00 (s, 1H)

- δ 6.15 (br s, 2H, -NH₂)[1]

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **4-Bromo-2-iodo-6-nitroaniline**.

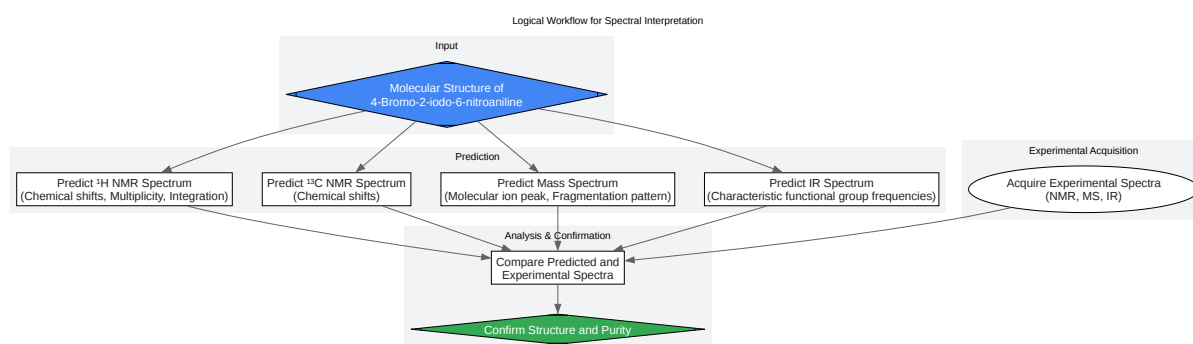
Spectral Data

While a complete set of experimental spectra for **4-Bromo-2-iodo-6-nitroaniline** is not readily available in the public domain, data for the starting material and predictions for the final product provide valuable information for its characterization.

Table 2: Spectral Data Summary

Spectrum Type	Data for 4-Bromo-2-iodo-6-nitroaniline	Data for 4-Bromo-2-nitroaniline (Starting Material)
¹ H NMR	δ 8.42 (s, 1H), 8.00 (s, 1H), 6.15 (br s, 2H)[1]	Available[3]
¹³ C NMR	Predicted values available for analogous compounds[1]	Available[4][5]
Mass Spectrometry (MS)	No experimental data found.	GC-MS data available[4][5]
Infrared (IR) Spectroscopy	No experimental data found.	FTIR data available[4][6]

Predicted Spectral Interpretation Workflow



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Caption: Workflow for spectral analysis and structure confirmation.

Applications in Research and Drug Development

Halogenated and nitrated anilines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on the **4-Bromo-2-iodo-6-nitroaniline** ring system allows for selective functionalization, making it a valuable building block for creating libraries of novel compounds for drug discovery.

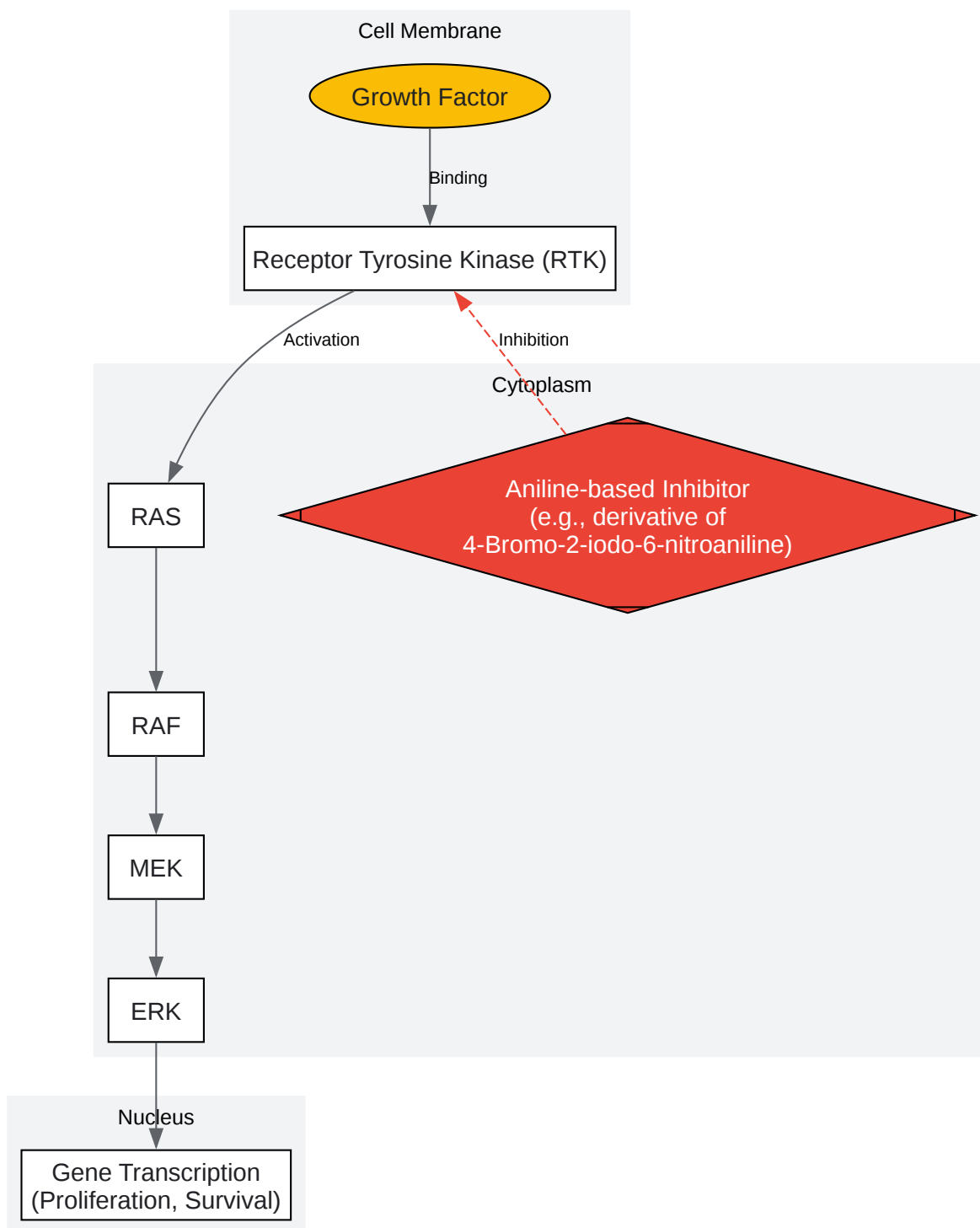
The bromine and iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The nitro group can be reduced to an amino group, providing another point for chemical modification.

While specific biological activities for **4-Bromo-2-iodo-6-nitroaniline** have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications. Substituted anilines are core components of drugs targeting various diseases, including cancer and infectious diseases.^[2] For instance, the anilinoquinazoline and anilinoquinoline scaffolds are crucial in the development of kinase inhibitors for cancer therapy.^[2]

Potential Signaling Pathway Involvement

Given the prevalence of substituted anilines in kinase inhibitors, it is plausible that derivatives of **4-Bromo-2-iodo-6-nitroaniline** could be designed to target specific signaling pathways implicated in diseases like cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Hypothetical Targeting of a Receptor Tyrosine Kinase Pathway

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Caption: Potential inhibition of an RTK signaling pathway.

Safety and Handling

4-Bromo-2-iodo-6-nitroaniline should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for detailed safety and handling information before working with this chemical.

This technical guide consolidates the available information on **4-Bromo-2-iodo-6-nitroaniline** to provide a foundational resource for researchers and developers. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged to fully realize the potential of this versatile chemical compound.

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